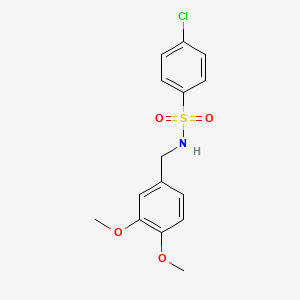![molecular formula C23H17F6NO2 B5224478 N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide CAS No. 5927-82-2](/img/structure/B5224478.png)
N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide, commonly known as HFPO-DA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
HFPO-DA exerts its pharmacological effects by modulating the activity of several signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and other genes involved in inflammation and cancer. HFPO-DA also inhibits the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in the regulation of cell proliferation, differentiation, and survival. Additionally, HFPO-DA has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
HFPO-DA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammation and cancer. HFPO-DA has also been demonstrated to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, HFPO-DA has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix and contribute to tissue damage in inflammatory and neoplastic diseases.
実験室実験の利点と制限
HFPO-DA has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. HFPO-DA has been shown to exhibit low toxicity and high selectivity towards cancer cells. However, there are some limitations to the use of HFPO-DA in lab experiments. It has poor bioavailability and is rapidly metabolized in vivo, which may limit its therapeutic efficacy. Additionally, the mechanism of action of HFPO-DA is not fully understood, which may hinder its clinical development.
将来の方向性
HFPO-DA has several potential future directions for scientific research. It can be further investigated for its anti-inflammatory, analgesic, and anti-cancer effects in preclinical and clinical studies. HFPO-DA can also be modified to improve its pharmacokinetic properties and increase its therapeutic efficacy. Additionally, HFPO-DA can be used as a lead compound for the development of novel drugs targeting inflammation and cancer. Further studies are needed to elucidate the mechanism of action of HFPO-DA and its potential side effects.
合成法
HFPO-DA can be synthesized by reacting 2,2-diphenylacetic acid with 2-(1,1,2,3,3,3-hexafluoropropoxy)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The product is then purified by column chromatography or recrystallization.
科学的研究の応用
HFPO-DA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. HFPO-DA has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro and in vivo. It has also been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain. HFPO-DA has been investigated for its anti-cancer effects, and it has been found to induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F6NO2/c24-21(22(25,26)27)23(28,29)32-18-14-8-7-13-17(18)30-20(31)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,21H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSLRFMGCJJKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386941 |
Source


|
| Record name | N-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5927-82-2 |
Source


|
| Record name | N-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione](/img/structure/B5224404.png)
![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5224406.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5224409.png)
![1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene](/img/structure/B5224417.png)

![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5224430.png)

![2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5224451.png)
![N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5224456.png)

![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5224470.png)
methyl]phenyl}acetamide](/img/structure/B5224486.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)